

Spectroscopic Characterization of 5-Aminopentan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminopentan-2-ol

Cat. No.: B1279241

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This technical guide provides a detailed overview of the expected spectroscopic data for **5-Aminopentan-2-ol**, a primary amino alcohol with significant potential as a versatile intermediate in organic synthesis.^[1] Due to the limited availability of public experimental spectra for **5-Aminopentan-2-ol**, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its chemical structure. For comparative purposes, experimental data for its isomer, 5-aminopentan-1-ol, is also included. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this molecule.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Aminopentan-2-ol** and the available experimental data for its isomer, 5-aminopentan-1-ol. These tables are designed for easy comparison and interpretation of the key spectral features.

Table 1: Predicted ^1H NMR Data for 5-Aminopentan-2-ol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	Multiplet	1H	CH-OH
~2.7	Triplet	2H	CH ₂ -NH ₂
~1.5 - 1.7	Multiplet	2H	CH ₂ adjacent to CH ₂ -NH ₂
~1.3 - 1.5	Multiplet	2H	CH ₂ adjacent to CH-OH
~1.2	Doublet	3H	CH ₃
(Variable)	Broad Singlet	3H	OH, NH ₂

Table 2: Predicted ¹³C NMR Data for 5-Aminopentan-2-ol

Chemical Shift (δ) ppm	Carbon Atom
~67-70	C2 (CH-OH)
~42-45	C5 (CH ₂ -NH ₂)
~30-35	C4
~28-32	C3
~23-26	C1 (CH ₃)

Table 3: Predicted and Experimental Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹) for 5-Aminopentan-2-ol	Experimental Wavenumber (cm ⁻¹) for 5-Aminopentan-1-ol[2][3]
O-H Stretch (Alcohol)	3300-3400 (Broad)	3350 (Broad)
N-H Stretch (Amine)	3300-3400 (Broad, overlaps with O-H)	3290 (Broad)
C-H Stretch (Alkyl)	2850-2960	2850-2930
N-H Bend (Amine)	1590-1650	1590
C-O Stretch (Alcohol)	1050-1150	1060

Table 4: Predicted and Experimental Mass Spectrometry (MS) Data

Parameter	Predicted Value for 5-Aminopentan-2-ol	Experimental Value for 5-Aminopentan-1-ol[2][4]
Molecular Formula	C ₅ H ₁₃ NO	C ₅ H ₁₃ NO
Molecular Weight	103.16 g/mol [5]	103.16 g/mol [2]
Monoisotopic Mass	103.0997 Da[5]	103.0997 Da[2]
Major Fragment Ions (m/z)	Predicted: 86 ([M-NH ₃] ⁺), 70, 58, 45 ([CH ₃ CH=OH] ⁺), 30 ([CH ₂ =NH ₂] ⁺)	Observed: 86, 70, 55, 43, 30

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy. The following are generalized procedures for NMR, IR, and mass spectrometry, adaptable for the analysis of **5-Aminopentan-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Aminopentan-2-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6). The choice of solvent depends on the solubility of the compound and the desired exchange characteristics of labile protons (OH and NH₂).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For enhanced signal-to-noise, an appropriate number of scans (e.g., 8-64) should be collected.
- **¹³C NMR Acquisition:**
 - Obtain a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **5-Aminopentan-2-ol**.

Methodology:

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.[6] This is a common and convenient method for liquid samples.[7]
- Instrumentation: Use an FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).
 - Place the prepared sample in the spectrometer and acquire the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . [8] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-Aminopentan-2-ol**.

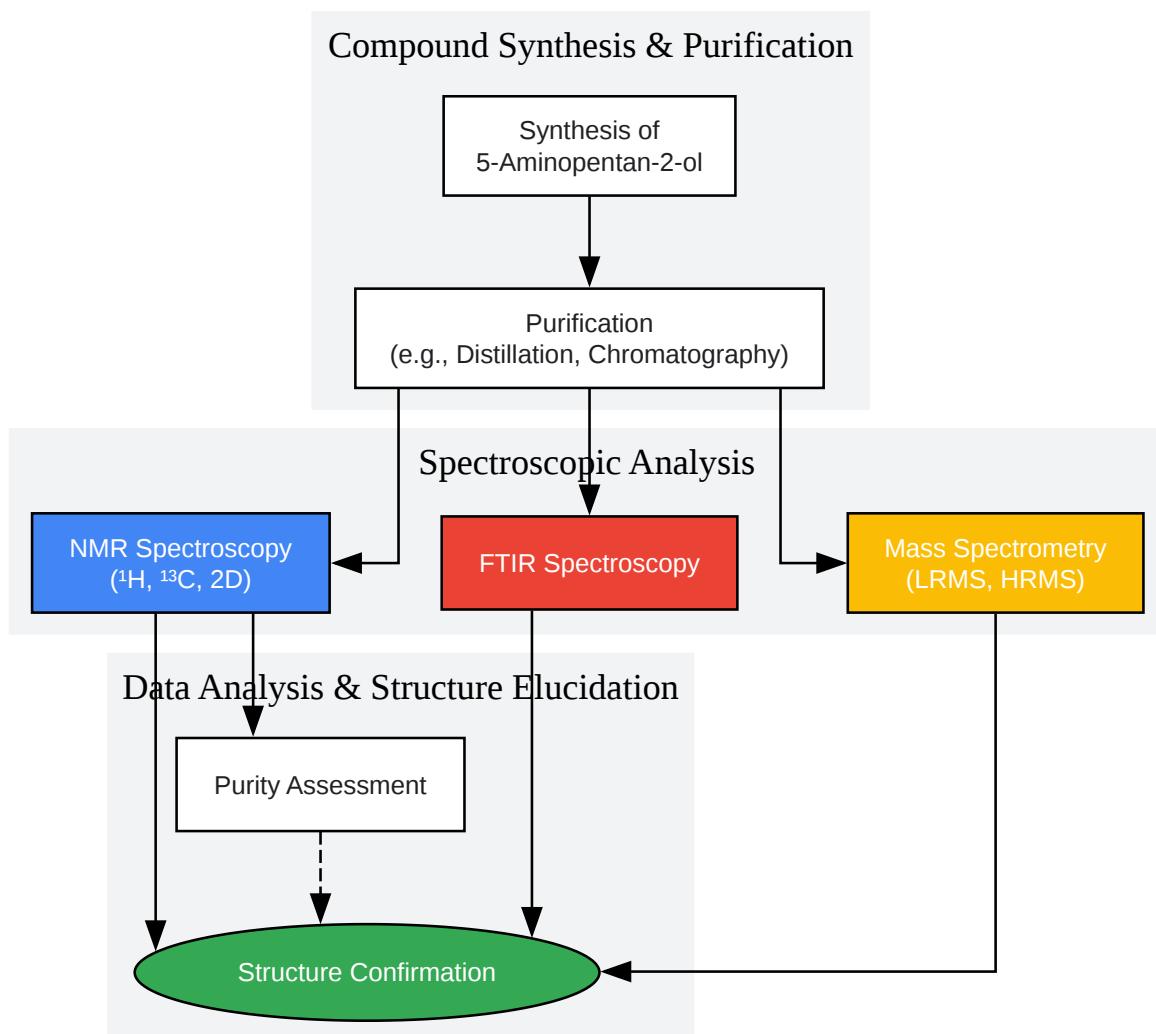
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. ESI is a soft ionization technique suitable for polar molecules, while EI causes more extensive fragmentation.
- Data Acquisition:

- Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Accurate mass measurements from a high-resolution mass spectrometer can be used to determine the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **5-Aminopentan-2-ol**.



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Caption: Workflow for the spectroscopic characterization of **5-Aminopentan-2-ol**.

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